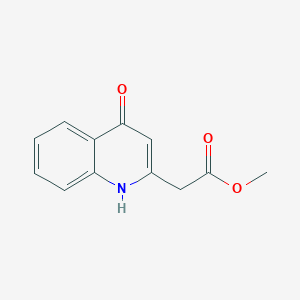
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one is a heterocyclic compound that contains a quinazoline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and material sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)benzoic acid with formamide under high-temperature conditions to form the quinazoline ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce the trifluoromethyl group onto the quinazoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced quinazoline compounds, and various substituted derivatives depending on the reagents used .
科学的研究の応用
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
作用機序
The mechanism of action of 6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, ultimately resulting in the inhibition of cell growth and proliferation .
類似化合物との比較
Similar Compounds
6-amino-2-(trifluoromethyl)-1H-quinazoline: Lacks the carbonyl group at the 4-position.
6-amino-2-(trifluoromethyl)-1H-pyrimidin-4-one: Contains a pyrimidine ring instead of a quinazoline ring.
Uniqueness
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one is unique due to the presence of both the trifluoromethyl group and the quinazoline ring, which confer specific physicochemical properties and biological activities. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the quinazoline ring is known for its ability to interact with various biological targets .
特性
IUPAC Name |
6-amino-2-(trifluoromethyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-2-1-4(13)3-5(6)7(16)15-8/h1-3H,13H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMFTROGIQNEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)C(=O)N=C(N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793056.png)
![N-benzyl-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793068.png)
![N-[(4-chlorophenyl)methyl]-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B7793077.png)
![3-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793084.png)
![2-hydroxy-4-[(4-oxo-1H-quinazolin-2-yl)amino]benzoic acid](/img/structure/B7793085.png)

![2-benzoyl-1H-benzo[f]chromen-3(2H)-one](/img/structure/B7793106.png)
![4-[(3-Chlorophenyl)amino]-2-methylquinolin-6-ol hydrochloride](/img/structure/B7793112.png)

![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)
![3-[(3-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793131.png)
![3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793137.png)
